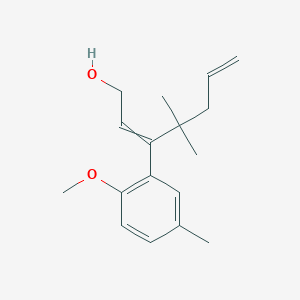![molecular formula C24H54N2O6Si2 B12579632 (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine CAS No. 200393-08-4](/img/structure/B12579632.png)
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is a complex organosilane compound It is characterized by the presence of two triethoxysilyl groups attached to a cyclohexane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process generally requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The amino groups in the cyclohexane-1,2-diamine backbone can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires electrophilic reagents and may be conducted under mild to moderate temperatures.
Major Products
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Amines: Resulting from substitution reactions at the amino groups.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is used as a precursor for the synthesis of siloxane-based materials. These materials have applications in coatings, adhesives, and sealants due to their excellent thermal and chemical stability.
Biology
The compound can be used to functionalize surfaces for biological applications. For example, it can be employed to modify glass or silicon surfaces to enhance biocompatibility or to immobilize biomolecules for biosensing applications.
Medicine
In medicine, the compound’s ability to form stable siloxane networks can be leveraged for drug delivery systems or as a component in medical devices that require biocompatible coatings.
Industry
Industrially, this compound is used in the production of advanced materials, including composites and nanomaterials. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
作用機序
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl groups hydrolyze to form silanols, which then condense to form siloxane linkages. This process can occur on surfaces, leading to the formation of stable, cross-linked networks that enhance the material properties of the substrate.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: A simpler organosilane with a single triethoxysilyl group.
Bis(trimethoxysilylpropyl)amine: Contains two trimethoxysilyl groups attached to a propylamine backbone.
N~1~,N~2~-Bis[3-(trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups and an ethylenediamine backbone.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine is unique due to its cyclohexane-1,2-diamine backbone, which provides additional rigidity and potential for steric effects compared to linear or simpler amine-based organosilanes. This structural feature can influence the compound’s reactivity and the properties of the materials formed from it.
特性
CAS番号 |
200393-08-4 |
|---|---|
分子式 |
C24H54N2O6Si2 |
分子量 |
522.9 g/mol |
IUPAC名 |
(1R,2R)-1-N,2-N-bis(3-triethoxysilylpropyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H54N2O6Si2/c1-7-27-33(28-8-2,29-9-3)21-15-19-25-23-17-13-14-18-24(23)26-20-16-22-34(30-10-4,31-11-5)32-12-6/h23-26H,7-22H2,1-6H3/t23-,24-/m1/s1 |
InChIキー |
RCHZULCOCKAILZ-DNQXCXABSA-N |
異性体SMILES |
CCO[Si](CCCN[C@@H]1CCCC[C@H]1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
正規SMILES |
CCO[Si](CCCNC1CCCCC1NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
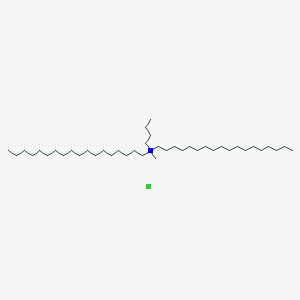

![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
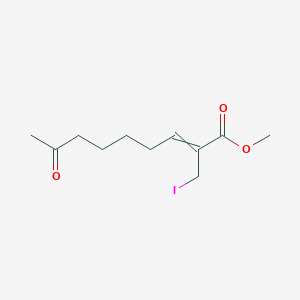
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
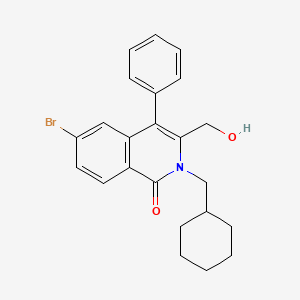
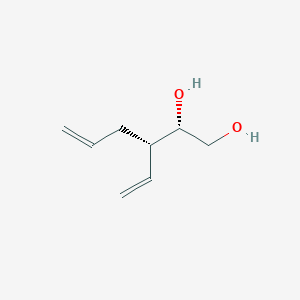
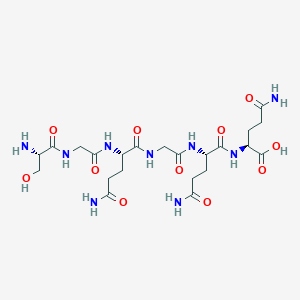
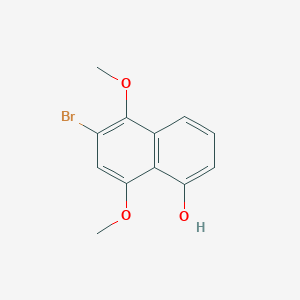

![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
